Phosphorothioic acid, O,O-diethyl O-(4-(1-((((butylamino)carbonyl)oxy)imino)ethyl)phenyl) ester
Description
Properties
CAS No. |
22936-20-5 |
|---|---|
Molecular Formula |
C17H27N2O5PS |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(E)-1-(4-diethoxyphosphinothioyloxyphenyl)ethylideneamino] N-butylcarbamate |
InChI |
InChI=1S/C17H27N2O5PS/c1-5-8-13-18-17(20)23-19-14(4)15-9-11-16(12-10-15)24-25(26,21-6-2)22-7-3/h9-12H,5-8,13H2,1-4H3,(H,18,20)/b19-14+ |
InChI Key |
AOXUZMATPPXYBW-XMHGGMMESA-N |
Isomeric SMILES |
CCCCNC(=O)O/N=C(\C)/C1=CC=C(C=C1)OP(=S)(OCC)OCC |
Canonical SMILES |
CCCCNC(=O)ON=C(C)C1=CC=C(C=C1)OP(=S)(OCC)OCC |
Origin of Product |
United States |
Biological Activity
Phosphorothioic acid, O,O-diethyl O-(4-(1-((((butylamino)carbonyl)oxy)imino)ethyl)phenyl) ester, commonly referred to as a phosphorothioate compound, is a synthetic organophosphate derivative that exhibits notable biological activity. This compound is characterized by its complex structure, which includes a phosphorothioate moiety and an aromatic phenyl group substituted with a butylamino carbonyl group. Understanding its biological activity is crucial for assessing its potential applications and safety in various fields, including agriculture and pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.45 g/mol. The structural representation highlights the presence of both phosphorus and sulfur atoms, which are integral to its biological function.
Phosphorothioic acid derivatives generally act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, these compounds can lead to the accumulation of acetylcholine in synapses, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies their potential use as insecticides and in therapeutic applications targeting neuromuscular disorders.
Toxicological Profile
The toxicological effects of phosphorothioic acid derivatives can vary significantly based on their specific structure and dosage. Studies have indicated that exposure to certain phosphorothioates can lead to symptoms such as respiratory distress, muscle twitching, and in severe cases, convulsions or death due to respiratory failure.
Case Studies
- Insecticidal Activity : Research has demonstrated that phosphorothioic acid derivatives exhibit potent insecticidal properties against various pests. For instance, a study showed that a related compound significantly reduced the population of aphids in agricultural settings, highlighting its efficacy as a pesticide .
- Neurotoxicity Assessment : A comparative study evaluated the neurotoxic effects of several organophosphates, including phosphorothioic acid derivatives. The results indicated that while some compounds exhibited high neurotoxicity leading to acute poisoning symptoms, others demonstrated lower toxicity profiles, suggesting potential for safer agricultural applications .
- Pharmacological Applications : Investigations into the pharmacological applications of this compound have revealed its potential as a therapeutic agent for treating conditions such as myasthenia gravis. The ability to modulate cholinergic transmission could provide symptomatic relief for patients suffering from neuromuscular junction disorders .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Toxicity Level | Application Area |
|---|---|---|---|
| Phosphorothioic acid, O,O-diethyl O-(4-(1-((butylamino)carbonyl)oxy)imino)ethyl)phenyl ester | AChE inhibitor | Moderate to High | Pesticide |
| Related Phosphorothioate Compound | Insecticidal | Low | Agricultural Pest Control |
| Organophosphate Derivative | Neurotoxic | High | Neuromuscular Disorders |
Table 2: Toxicity Symptoms Associated with Phosphorothioic Acid Derivatives
| Symptom | Severity Level |
|---|---|
| Respiratory Distress | Moderate to Severe |
| Muscle Twitching | Moderate |
| Convulsions | Severe |
| Respiratory Failure | Severe |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Phosphorothioates
Compound 1 : Phosphorothioic Acid, O,O-Diethyl O-[4-(Methylsulfinyl)Phenyl] Ester (Fensulfothion)
- Molecular Formula : C₁₁H₁₆O₄PS₂.
- Key Differences : Contains a methylsulfinyl (-S(O)CH₃) substituent instead of the oxime-carbamate group.
- Toxicity : Classified as an insecticide with moderate toxicity; sulfinyl group enhances oxidative stability .
Compound 2 : Phosphorothioic Acid, O,O-Diethyl O-(4-Nitrophenyl) Ester (Parathion)
- CAS : 56-38-2 .
- Molecular Formula: C₁₀H₁₄NO₅PS.
- Key Differences: Nitro (-NO₂) substituent on the phenyl ring. Simpler structure without oxime or carbamate moieties.
- Toxicity : Highly toxic (EPA P089); reportable quantity 10 lbs under CERCLA. Rapid acetylcholinesterase inhibition .
Compound 3 : Phosphorothioic Acid, O,O-Diethyl O-Pyrazinyl Ester
Oxime-Containing Analogues
Compound 4 : Phosphorothioic Acid, O,O-Diethyl O-[4-(1-[[[(Methylamino)Carbonyl]Oxy]Imino]Ethyl)Phenyl] Ester
- CAS : 22941-83-9 .
- Molecular Formula : C₁₄H₂₁N₂O₅PS.
- Key Differences: Methylamino group replaces butylamino in the carbamate moiety. Smaller alkyl chain may reduce lipophilicity.
- Toxicity: Likely less persistent in the environment compared to the butylamino variant due to shorter chain length .
Compound 5 : Phosphorothioic Acid, O-[Cyano(4-Methylphenyl)Methyl] O,O-Diethyl Ester
Comparative Data Table
Research Findings and Implications
Structural Impact on Toxicity: The nitro group in Parathion enhances electrophilicity, increasing reactivity with acetylcholinesterase .
Environmental Fate :
- Compounds with sulfinyl (e.g., Fensulfothion) or oxime groups show varied degradation rates in soil and water, influenced by substituent hydrophobicity .
Regulatory Considerations :
- Parathion’s stringent regulation (reportable quantity 10 lbs) reflects its acute toxicity, whereas the target compound’s absence from listed hazardous wastes () suggests lower regulatory scrutiny—though this may reflect data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
